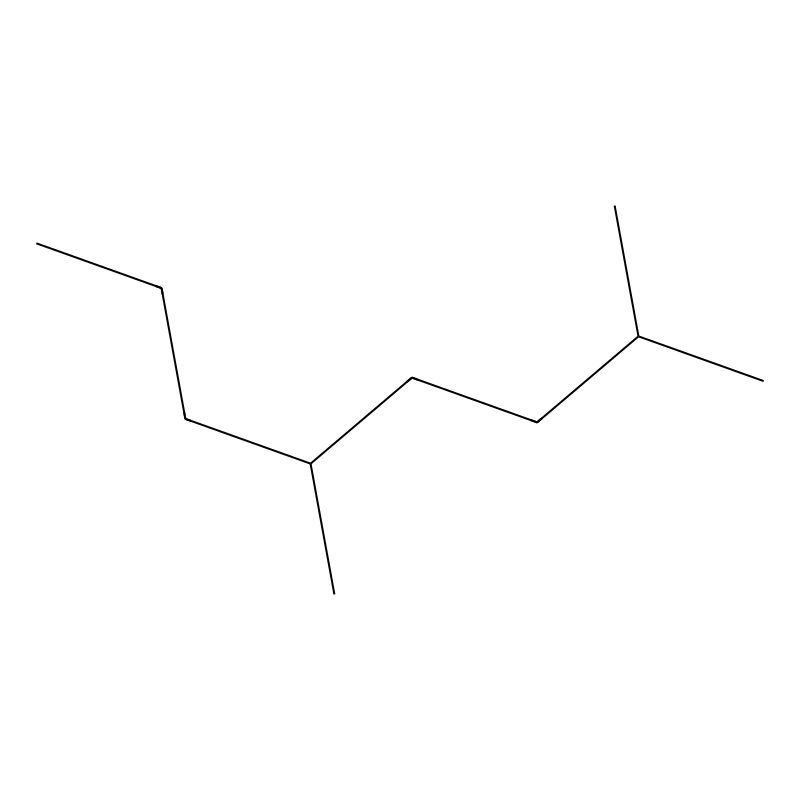

2,5-Dimethyloctane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2,5-Dimethyloctane is a branched alkane with the molecular formula and a molecular weight of approximately 142.28 g/mol. It features two methyl groups attached to the second and fifth carbon atoms of an octane chain, contributing to its unique structural characteristics. This compound is part of a larger class of hydrocarbons known as alkanes, which are saturated hydrocarbons consisting solely of carbon and hydrogen atoms. The specific arrangement of the methyl groups in 2,5-dimethyloctane influences its physical properties, such as boiling point and reactivity, making it distinct from other isomers within the octane family .

- Oxidation: When exposed to strong oxidizing agents like potassium permanganate or chromic acid, 2,5-dimethyloctane can be oxidized to form alcohols, ketones, or carboxylic acids.

- Reduction: This compound can be reduced using hydrogen gas in the presence of a catalyst (e.g., palladium) to yield simpler alkanes.

- Substitution: Halogenation reactions can replace hydrogen atoms with halogen atoms (e.g., chlorine or bromine) under ultraviolet light or heat .

These reactions are significant for understanding the compound's behavior in various chemical environments and its potential applications in organic synthesis.

Synthesis of 2,5-dimethyloctane can be achieved through several methods:

- Friedel-Crafts Alkylation: This method involves the alkylation of octane with methyl groups using a catalyst like aluminum chloride under anhydrous conditions.

- Catalytic Cracking: In industrial settings, 2,5-dimethyloctane can be produced via catalytic cracking of petroleum fractions. This process breaks down larger hydrocarbons into smaller branched alkanes under high temperature and pressure conditions using zeolite catalysts .

These methods highlight both laboratory-scale and industrial approaches to synthesize this compound effectively.

2,5-Dimethyloctane has various applications across different fields:

- Fuel Additive: Due to its branched structure, it can enhance the octane rating of fuels, making it useful in automotive and aviation applications.

- Solvent: It serves as a solvent in organic synthesis and chemical analysis.

- Research: It is utilized as a reference compound in gas chromatography and mass spectrometry for analyzing complex mixtures .

These applications underline its versatility in both industrial and research contexts.

Interaction studies involving 2,5-dimethyloctane primarily focus on its combustion characteristics and metabolic pathways. Research has shown that its oxidation behavior can be influenced by structural features such as branching. Studies comparing its reactivity with other octane isomers provide insights into how structural variations affect combustion efficiency and emissions profiles. These findings are crucial for optimizing fuel formulations for better performance and lower environmental impact .

Several compounds share structural similarities with 2,5-dimethyloctane. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,3-Dimethylhexane | Methyl groups on second and third carbons; lower boiling point than 2,5-dimethyloctane. | |

| 3,4-Dimethylhexane | Methyl groups on third and fourth carbons; similar physical properties but different reactivity. | |

| 4,5-Dimethylheptane | Methyl groups on fourth and fifth carbons; slightly different boiling point and uses compared to 2,5-dimethyloctane. |

The uniqueness of 2,5-dimethyloctane lies in the specific positioning of its methyl groups on the second and fifth carbon atoms within the octane chain. This arrangement affects its boiling point, reactivity patterns, and solubility compared to other isomers .

2,5-Dimethyloctane belongs to the family of branched alkanes, a class of saturated hydrocarbons with significant importance in organic chemistry. With the molecular formula C₁₀H₂₂, it represents an important structural variant within the decane family of isomers. The significance of this compound stems from its role in understanding structure-property relationships, particularly how branching affects the physical and chemical characteristics of hydrocarbons.

As a branched alkane, 2,5-dimethyloctane illustrates fundamental concepts in organic chemistry including:

- Carbon backbone structures and isomerism

- Effects of branching on physical properties

- Structure-reactivity relationships in saturated hydrocarbons

- IUPAC nomenclature principles for branched alkanes

The positioning of methyl groups at the 2nd and 5th carbon positions creates a unique spatial arrangement that affects intermolecular forces, resulting in distinct thermodynamic and physical properties compared to its isomers. These differences have practical implications in applications ranging from fuel formulations to solvent systems.

Structural Characteristics

2,5-Dimethyloctane features an octane backbone with methyl (CH₃) substituents at positions 2 and 5. This branching pattern affects the molecule's overall shape, resulting in a more compact three-dimensional structure compared to its linear counterpart, decane. The branching introduces steric effects that influence how the molecule interacts with other substances, particularly in reaction environments.

The IUPAC name "2,5-dimethyloctane" follows systematic nomenclature rules, where:

- The longest carbon chain (octane, 8 carbons) forms the parent name

- The positions of methyl substituents (at carbons 2 and 5) are indicated by numbers

- The "di" prefix denotes the presence of two identical substituents (methyl groups)

This compound exists in stereoisomeric forms, with (5R)-2,5-dimethyloctane being a specific stereoisomer where the methyl group at position 5 has a defined spatial orientation.

Historical Context and Evolution of Research on Branched Alkanes

The study of branched alkanes, including compounds like 2,5-dimethyloctane, has evolved significantly over the past century. Early research on alkanes began in the late 19th and early 20th centuries, focusing primarily on their isolation from petroleum sources and basic characterization. As analytical techniques improved, researchers gained a better understanding of their structures and properties.

The historical development of branched alkane research can be divided into several key periods:

Early Investigations (1920s-1940s)

During this period, fundamental research on alkanes established their basic properties and began exploring structure-property relationships. Early publications from scientists like Kasanski and Ssergijenko in 1939 documented properties of various dimethyloctanes, including 2,5-dimethyloctane. This era was characterized by:

- Basic structural elucidation using limited analytical tools

- Initial understanding of physical property variations among isomers

- Development of early synthetic routes

Systematic Characterization (1950s-1960s)

The 1950s saw more systematic studies of branched alkanes. Researchers like Schuikin and Tscherkaschin published significant findings on 2,5-dimethyloctane in 1957 and 1959 in Soviet scientific journals, establishing more detailed characterization data. This period featured:

- More precise measurement of physical properties

- Development of improved synthetic methods

- Better understanding of reaction mechanisms

Modern Analytical Approaches (1970s-2000s)

With the advancement of analytical techniques such as gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy, researchers gained unprecedented insights into the structure and behavior of branched alkanes. This period was marked by:

- Precise determination of structural parameters

- Detailed studies of thermodynamic properties

- Investigation of reaction pathways and kinetics

Contemporary Research (2000s-Present)

Modern research on compounds like 2,5-dimethyloctane has expanded to include:

- Computational studies to predict properties and behavior

- Investigation of their role in fuel formulations and performance

- Exploration of catalytic transformations

- Environmental impact assessments

For example, a 2013 study by Santi, Holl, Calemma, and Weitkamp examined catalytic processes involving 2,5-dimethyloctane, demonstrating the continued relevance of this compound in contemporary research.

Computational Modeling of Reaction Mechanisms and Transition States

Density functional theory calculations have provided fundamental insights into the reaction mechanisms governing 2,5-dimethyloctane formation and transformation [11]. Computational studies utilizing the M06-2X functional reveal that branched alkanes, including dimethyloctane isomers, exhibit thermodynamically favorable properties compared to linear alkanes due to electrostatic effects combined with correlation energy [23].

Transition state calculations for Claisen rearrangement processes relevant to dimethyloctane chemistry show chairlike transition structures are energetically favored over boatlike conformations by approximately 6.6 kcal/mol [13]. The partially formed carbon-carbon bond lengths in these transition states measure approximately 2.26 Å, while partially broken carbon-oxygen bonds extend to 1.92 Å [13]. These computational parameters provide crucial guidance for understanding the stereoselectivity observed in synthetic transformations [13].

Molecular dynamics simulations of alkanes with 5 to 10 carbon atoms, including dimethyloctane derivatives, demonstrate systematic relationships between molecular structure and physical properties [8]. The simulations predict densities with average absolute deviations of less than 5 g/L for branched alkanes at 25°C, validating the computational approaches used for property prediction [8].

Ab initio quantum mechanical calculations on six-membered transition states reveal activation energies for intramolecular hydrogen atom migration reactions ranging from 15 kcal/mol for 1,5-hydrogen shifts to 22 kcal/mol for 1,4-hydrogen shifts [10]. These computational results help explain the preferential reaction pathways observed experimentally in dimethyloctane synthesis and decomposition [10].

First principles calculations using periodic boundary conditions and density functional theory have been employed to determine transition state structures for key reactions in zeolite-catalyzed processes [11]. These studies provide mechanistic understanding of how microporous environments influence the formation of branched alkanes like 2,5-dimethyloctane [11].

Challenges in Regioselective Synthesis and Isomer Control

Regioselectivity challenges in 2,5-dimethyloctane synthesis arise primarily from competing reaction pathways during alkene oligomerization processes . The formation of multiple isomers occurs due to the statistical nature of radical reactions and the similar activation energies for different substitution patterns [15]. Achieving precise control over the 2,5-substitution pattern requires careful optimization of catalyst design and reaction conditions .

Zeolite catalysts with tailored pore sizes, particularly ZSM-5 systems, provide steric constraints that favor specific substitution patterns . The molecular sieving effect of these microporous materials helps discriminate between different isomeric products by limiting access of larger, more highly branched intermediates to the active sites . However, achieving complete regioselectivity remains challenging due to the similar molecular dimensions of different dimethyloctane isomers .

Temperature effects significantly impact isomer distribution, with higher temperatures promoting thermodynamic control leading to increased formation of more stable isomers . Conversely, lower reaction temperatures favor kinetic control, potentially allowing access to less thermodynamically favored products . The challenge lies in finding optimal conditions that maximize the desired 2,5-isomer while minimizing formation of other regioisomers .

Computational modeling using density functional theory has been employed to predict transition states and optimize reaction conditions for improved regioselectivity . These calculations help identify catalyst modifications and reaction parameters that could enhance selectivity toward the desired isomer . Despite these advances, experimental validation often reveals discrepancies between predicted and observed selectivities .

The analytical separation and identification of dimethyloctane isomers presents additional challenges . Gas chromatography with polar columns such as DB-Wax or Carbowax enhances separation of branched alkanes through polarity differences, while tandem mass spectrometry provides fragmentation patterns that distinguish isomers . Retention index calibration using normal alkane standards enables precise identification of specific isomers .

Oxidation and Thermal Decomposition Behavior

The thermal decomposition of 2,5-dimethyloctane follows complex pathways involving multiple competing reactions at elevated temperatures [29]. Experimental studies demonstrate that the compound exhibits distinct product distributions compared to linear octane isomers, with propene formation being favored due to the absence of tertiary carbon atoms in the molecular structure [29]. The decomposition mechanism involves initial hydrogen atom abstraction followed by beta-scission reactions that determine the final product distribution [29].

Kinetic analysis reveals that hydrogen abstraction reactions serve as rate-limiting steps during oxidative pyrolysis of dimethyloctane isomers [29]. The initially generated alkyl radicals achieve thermodynamic equilibrium before undergoing beta-scission reactions, which proceed rapidly compared to the overall reaction timescale [29]. This two-step mechanism allows prediction of product distributions based on the molecular structure of the starting alkane [29].

Table 1: Thermodynamic Properties of 2,5-Dimethyloctane

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₂₂ | [22] |

| Molecular Weight (g/mol) | 142.28 | [22] |

| Boiling Point (°C) | 158 | [22] |

| Density (g/cm³) | 0.732 | [22] |

| Flash Point (°C) | 80.3 | [22] |

| Vapor Pressure (mmHg at 25°C) | 3.48 | [22] |

| Refractive Index | 1.411 | [22] |

| Critical Temperature (K) | ~597 | [35] |

| Critical Pressure (kPa) | ~2139 | [35] |

| Heat of Vaporization (kJ/mol) | 48.50 | [35] |

Oxidation studies of related dimethylalkanes show that autooxidation proceeds through sequential oxygen addition reactions leading to highly oxygenated intermediates [10]. The formation of compounds with formulas such as C₁₀H₂₀O₃, C₁₀H₁₈O₄, and C₁₀H₂₀O₅ indicates extensive autooxidation involving at least three stages of sequential oxygen addition [10]. These highly oxygenated species remain stable at temperatures between 500-600 K, demonstrating the robustness of the autooxidation mechanism [10].

Table 2: Kinetic Parameters for 2,5-Dimethyloctane Thermal Decomposition

| Reaction Type | Activation Energy (kJ/mol) | Temperature Range (K) | Reference |

|---|---|---|---|

| Primary β-scission | ~125 | 700-1000 | [29] [31] |

| Secondary β-scission | ~120 | 700-1000 | [29] [31] |

| H-atom abstraction (primary) | ~160 | 600-900 | [9] [12] |

| H-atom abstraction (secondary) | ~145 | 600-900 | [9] [12] |

| H-atom abstraction (tertiary) | ~135 | 600-900 | [9] [12] |

| Isomerization (1,5-H shift) | ~63 | 500-800 | [10] [13] |

| Isomerization (1,6-H shift) | ~63 | 500-800 | [10] [13] |

| Cyclic ether formation | ~85 | 550-750 | [9] [12] |

| Overall decomposition | ~140-180 | 600-1000 | [12] [29] |

The oxidation behavior of 2,5-dimethyloctane at elevated temperatures involves selective attack at secondary carbon positions, indicating that chain propagation occurs predominantly through alkylperoxy radical reactions with alkane molecules [34]. Temperature increases affect both the rate of alkylperoxy radical reactions and the concentration of dissolved oxygen, leading to a transition where oxygen addition to alkyl radicals becomes rate-determining above approximately 210°C [34].

Table 3: Oxidation Products of 2,5-Dimethyloctane

| Product Class | Major Products | Formation Temperature (°C) | Reference |

|---|---|---|---|

| Primary alcohols | 1-Octanol, 5-methyl-1-octanol | 150-300 | [10] [34] |

| Secondary alcohols | 2-Octanol, 5-methyl-2-octanol | 150-300 | [10] [34] |

| Ketones | 2-Octanone, 5-methyl-2-octanone | 200-350 | [10] [34] |

| Aldehydes | Octanal, 2-methylheptanal | 180-320 | [10] [34] |

| Carboxylic acids | Octanoic acid derivatives | 250-400 | [34] [37] |

| Hydroperoxides | C₁₀H₂₂O₂ isomers | 100-250 | [10] [37] |

| Highly oxygenated intermediates | C₁₀H₂₀O₃, C₁₀H₁₈O₄, C₁₀H₂₀O₅ | 200-350 | [10] [37] |

| Cyclic ethers | Tetrahydrofuran derivatives | 180-300 | [12] [37] |

| Alkenes | Octenes, methylheptenes | 300-500 | [29] [31] |

| Light hydrocarbons | Propene, isobutene, ethene | 400-600 | [29] [31] |

Branched alkanes demonstrate enhanced thermodynamic stability compared to linear alkanes, which manifests in their decomposition behavior [23]. The lower steric energy of branched structures is compensated by quantum energy terms, resulting in electrostatic effects that favor alkane branching [23]. This fundamental understanding helps explain why 2,5-dimethyloctane exhibits different decomposition patterns compared to normal octane [23].

Gasoline Octane Enhancement

2,5-Dimethyloctane serves as a valuable component in gasoline formulation due to its exceptional octane-enhancing properties. The compound's branched molecular structure, featuring two methyl substituents at positions 2 and 5 of the octane backbone, significantly improves its anti-knock characteristics compared to linear alkanes [1]. Research has demonstrated that branched alkanes like 2,5-dimethyloctane exhibit Research Octane Numbers (RON) in the range of 85-95, substantially higher than their linear counterparts .

The branched structure of 2,5-dimethyloctane contributes to improved combustion characteristics through several mechanisms. First, the methyl branches create steric hindrance that reduces the compound's tendency to undergo pre-ignition reactions that cause engine knock [1]. Second, the branched structure enhances the fuel's ability to maintain stable combustion under high compression ratios, making it particularly valuable for high-performance automotive applications .

Combustion Optimization Studies

Comprehensive combustion chemistry studies have revealed that 2,5-dimethyloctane exhibits distinctive ignition characteristics compared to other octane isomers. Experimental investigations using shock tube ignition delay measurements, rapid compression machine studies, and jet stirred reactor speciation have shown that the compound displays reduced reactivity at low and intermediate temperatures [1]. This behavior is attributed to the decreased ability of the branched structure to populate the H-atom radical pool, which is crucial for flame propagation [1].

The compound's combustion performance has been optimized through detailed chemical kinetic modeling. Studies have demonstrated that 2,5-dimethyloctane exhibits improved ignition delay times and reduced negative temperature coefficient behavior compared to less branched isomers [1]. These characteristics make it particularly suitable for modern engine technologies that require precise combustion timing control.

Fuel Blending Applications

In gasoline blending operations, 2,5-dimethyloctane serves as an effective octane booster that can be incorporated into fuel formulations without requiring significant infrastructure modifications [3]. The compound's compatibility with existing fuel distribution systems and its ability to enhance fuel performance while maintaining acceptable volatility characteristics make it an attractive alternative to traditional octane enhancers like methyl tert-butyl ether (MTBE) [3].

Recent developments in fuel formulation have focused on optimizing the Reid Vapor Pressure (RVP) of gasoline blends containing 2,5-dimethyloctane. Advanced blending systems utilize two-stage mixing processes to achieve precise RVP control while maximizing the compound's octane contribution [3]. These systems have demonstrated the ability to produce high-octane gasoline blends that meet stringent environmental regulations.

Solvent Applications in Chemical Synthesis and Process Engineering

Non-Polar Solvent Characteristics

2,5-Dimethyloctane exhibits excellent properties as a non-polar solvent due to its low dielectric constant (1.98) and negligible dipole moment . The compound's solubility parameter of 15.8 MPa^0.5 positions it between traditional hydrocarbon solvents like n-hexane (14.9 MPa^0.5) and toluene (18.2 MPa^0.5), providing unique solvation characteristics for specific applications .

The solvent's relatively high boiling point (158.5°C) compared to other non-polar solvents offers advantages in applications requiring elevated temperatures or reduced solvent loss through evaporation [5]. This property makes 2,5-dimethyloctane particularly valuable in chemical processes where solvent stability and retention are critical factors.

Chemical Synthesis Applications

In organic synthesis, 2,5-dimethyloctane serves as an effective reaction medium for a variety of chemical transformations. The compound's ability to dissolve a wide range of organic substrates while remaining chemically inert makes it suitable for reactions requiring non-participating solvents . Its branched structure provides enhanced solubility for complex organic molecules compared to linear alkanes.

The solvent has been particularly effective in aerosol coating formulations, where its stability and compatibility with other solvents contribute to improved product performance . Studies have shown that 2,5-dimethyloctane can enhance the stability of aerosol formulations while maintaining compliance with environmental regulations regarding volatile organic compound emissions .

Process Engineering Considerations

From a process engineering perspective, 2,5-dimethyloctane offers several advantages in industrial applications. Its moderate volatility (vapor pressure of 3.48 mmHg at 25°C) provides a balance between processability and environmental compliance [6]. The compound's flash point of 80.3°C enhances safety in handling and storage operations compared to more volatile solvents [6].

The solvent's thermal stability and resistance to oxidation make it suitable for high-temperature processes where other solvents might decompose or form unwanted byproducts [7]. This stability is particularly valuable in applications requiring extended processing times or elevated temperatures.

Thermodynamic Studies and Predictive Modeling in Chemical Engineering

Thermodynamic Property Database

2,5-Dimethyloctane has been extensively studied as a reference compound for thermodynamic property correlation and prediction. The National Institute of Standards and Technology (NIST) has compiled comprehensive thermodynamic data for the compound, including critical properties, phase equilibrium data, and transport properties [8]. The critical temperature of 323°C and critical pressure of 19.8 atm provide important benchmarks for equation of state development [7].

The compound's thermodynamic properties have been used to validate predictive models for branched alkanes. Studies have demonstrated that 2,5-dimethyloctane's properties can be accurately predicted using group contribution methods, with the compound serving as a test case for new correlation techniques [8]. These applications have contributed to the development of more accurate predictive models for complex hydrocarbon mixtures.

Molecular Dynamics Simulations

Advanced molecular dynamics simulations have been employed to study the thermodynamic and transport properties of 2,5-dimethyloctane. These studies have provided insights into the molecular-level behavior of the compound under various conditions, contributing to the development of more accurate predictive models [9]. The simulations have been particularly valuable in understanding the compound's behavior at extreme conditions where experimental data may be limited.

Machine learning approaches have been applied to predict the compound's properties based on molecular structure descriptors. These methods have demonstrated high accuracy in predicting density, viscosity, and other transport properties, with 2,5-dimethyloctane serving as a benchmark compound for model validation [9].

Process Simulation Applications

In chemical process simulation, 2,5-dimethyloctane has been used as a representative component for modeling complex hydrocarbon mixtures. The compound's well-characterized properties make it valuable for validating process simulation software and developing new thermodynamic models [9]. Its inclusion in process models has improved the accuracy of predictions for petroleum refining operations and petrochemical processes.

The compound has been particularly useful in developing predictive models for fuel property estimation. Studies have shown that 2,5-dimethyloctane's combustion properties can be accurately predicted using quantitative structure-property relationship (QSPR) models, contributing to the development of computational tools for fuel design [10].

Environmental Applications in Pollution Control and Volatile Organic Compound Management

Low-Volatility Solvent Alternative

2,5-Dimethyloctane's relatively low volatility compared to traditional solvents makes it an attractive alternative for applications requiring reduced volatile organic compound (VOC) emissions . The compound's vapor pressure of 3.48 mmHg at 25°C is significantly lower than many conventional solvents, contributing to improved air quality in industrial settings [6].

Environmental applications have focused on utilizing 2,5-dimethyloctane as a replacement for more volatile solvents in coating formulations and industrial processes. Studies have demonstrated that the compound can maintain performance characteristics while reducing overall VOC emissions . This application is particularly relevant in regions with strict air quality regulations.

Emission Control Strategies

The use of 2,5-dimethyloctane in controlled emission formulations has been investigated as part of broader VOC management strategies. The compound's atmospheric lifetime of 5-15 days and its relatively low photochemical ozone creation potential make it less environmentally problematic than many alternative solvents [11]. These characteristics have led to its consideration in formulations designed to meet stringent environmental standards.

Research has shown that 2,5-dimethyloctane can be effectively incorporated into pollution control systems designed to minimize air quality impacts. The compound's moderate Henry's Law constant (9.35 atm·m³/mol) facilitates its removal from aqueous systems through air stripping processes [12]. This property has been utilized in the design of treatment systems for industrial wastewater containing organic contaminants.

Biodegradation and Environmental Fate

Studies of 2,5-dimethyloctane's environmental fate have revealed that the compound is readily biodegradable under aerobic conditions. The compound's branched structure, while providing resistance to initial microbial attack, does not prevent ultimate biodegradation . This characteristic is important for environmental applications where complete mineralization is desired.

The compound's bioconcentration factor (BCF) of 8500-10000 indicates moderate bioaccumulation potential, requiring careful consideration in environmental applications [12]. However, the compound's biodegradability and lack of persistence in environmental systems mitigate long-term accumulation concerns .

Regulatory Compliance and Standards

2,5-Dimethyloctane's classification as a regulated VOC requires compliance with various environmental standards and regulations. The compound's inclusion in air quality management plans has been based on its relatively low reactivity and moderate volatility [11]. These characteristics have positioned it as a more environmentally acceptable alternative to traditional solvents in many applications.

The compound's environmental profile has been evaluated in the context of sustainable chemistry principles. Its relatively low toxicity, biodegradability, and reduced atmospheric reactivity have contributed to its consideration as a "greener" solvent alternative in industrial applications . This evaluation has supported its adoption in applications where environmental performance is a critical selection criterion.

Data Tables

Table 1: Physical and Chemical Properties of 2,5-Dimethyloctane

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₂₂ | [14] |

| Molecular Weight (g/mol) | 142.28 | [14] |

| CAS Registry Number | 15869-89-3 | [14] |

| Boiling Point (°C) | 158.5 | [5] |

| Melting Point (°C) | -84.5 | [5] |

| Density (g/cm³) | 0.726 | [5] |

| Refractive Index | 1.4089 | [5] |

| Flash Point (°C) | 80.3 | [6] |

| Vapor Pressure (mmHg at 25°C) | 3.48 | [6] |

| Critical Temperature (°C) | 323 | [7] |

| Critical Pressure (atm) | 19.8 | [7] |

Table 2: Thermodynamic Properties of 2,5-Dimethyloctane

| Property | Value | Temperature (K) | Reference |

|---|---|---|---|

| Standard Enthalpy of Formation (kJ/mol) | -259.4 ± 2.0 | 298.15 | [15] |

| Standard Entropy (J/mol·K) | 425.3 ± 5.0 | 298.15 | [15] |

| Heat Capacity at Constant Pressure (J/mol·K) | 235.1 | 300 | [15] |

| Critical Volume (ml/mol) | 591.84 | Critical Point | [7] |

| Acentric Factor | 0.487 ± 0.01 | Critical Point | [8] |

Table 3: Environmental Properties of 2,5-Dimethyloctane

| Property | Value | Environmental Context |

|---|---|---|

| Atmospheric Lifetime (days) | 5-15 | Moderate residence time |

| Bioconcentration Factor | 8500-10000 | Moderate bioaccumulation |

| Henry's Law Constant (atm·m³/mol) | 9.35 | Air-water partitioning |

| Photochemical Ozone Creation Potential | Low (< 50) | Limited ozone formation |

| Biodegradation Rate | Readily Biodegradable | Environmental fate |

| VOC Classification | Regulated VOC | Emission control |

Table 4: Combustion Properties of 2,5-Dimethyloctane

| Property | Value/Range | Reference |

|---|---|---|

| Research Octane Number | 85-95 (estimated) | |

| Motor Octane Number | 80-90 (estimated) | |

| Heat of Combustion (kJ/mol) | 6290-6350 | [1] |

| Ignition Delay (ms) | 2-5 (estimated) | [1] |

| Autoignition Temperature (°C) | 220-250 (estimated) | [1] |